4-Methylthiazole-5-propanol

説明

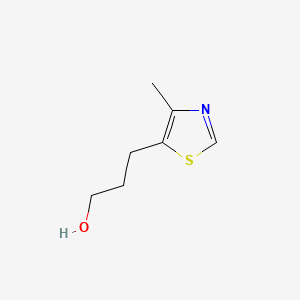

Structure

3D Structure

特性

IUPAC Name |

3-(4-methyl-1,3-thiazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-6-7(3-2-4-9)10-5-8-6/h5,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYGJEJBLJTNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214990 | |

| Record name | 4-Methylthiazole-5-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6469-35-8 | |

| Record name | 4-Methyl-5-thiazolepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6469-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylthiazole-5-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylthiazole-5-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazole-5-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methylthiazole 5 Propanol and Its Derivatives

Established Chemical Synthesis Pathways for Thiazole (B1198619) Rings

The formation of the thiazole ring is a cornerstone of synthesizing 4-methylthiazole-5-propanol. Several classical methods have been established for this purpose.

Reactions Involving Thiazole Ring Formation (e.g., Hantzsch, Cook–Heilbron, Herz)

Hantzsch Thiazole Synthesis: This is a prominent and high-yielding method that involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comwikipedia.org The reaction proceeds through an SN2 reaction followed by an intramolecular attack of the nitrogen on the ketone carbonyl, ultimately forming the thiazole ring after the loss of water and a hydrogen halide. chemhelpasap.com For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org The Hantzsch synthesis is versatile and can also utilize other thio-ketone derivatives like thiourea (B124793), dithiocarbamates, and ketone thiosemicarbazones. scribd.com The reaction conditions can influence the products, with acidic conditions sometimes leading to a mixture of isomers. rsc.org

Cook–Heilbron Thiazole Synthesis: This method is particularly useful for producing 5-aminothiazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.comwikipedia.orgyoutube.comkuey.net The mechanism starts with a nucleophilic attack of the α-aminonitrile's nitrogen on the carbon of carbon disulfide, followed by cyclization and tautomerization to form the 5-aminothiazole. wikipedia.org

Herz Reaction: The Herz reaction is another route to thiazole derivatives, often starting with the reaction of anilines with disulfur (B1233692) dichloride to form a "Herz salt". mdpi.comresearchgate.net These salts can then be further manipulated to create various substituted benzothiazoles and other related heterocyclic compounds. mdpi.com While not a direct synthesis for this compound, the principles of thiazole ring formation are relevant.

Synthesis from Precursor Compounds (e.g., 3-acetylpropyl alcohol, thiocarbamide)

A direct and industrially relevant synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole, a closely related compound, involves the reaction of 3-acetylpropyl alcohol with thiocarbamide (thiourea). google.comsmolecule.com This reaction is typically carried out under acidic conditions in a solvent such as ethanol, propanol (B110389), or water, at temperatures ranging from 78 to 100°C. google.com The molar ratio of 3-acetylpropyl alcohol to thiourea is generally between 1:1 and 1:2. google.com Following the initial reaction, the pH is adjusted to be alkaline, and the product is extracted. google.com This method is noted for its simple technology, mild reaction conditions, and good yields of up to 73%. google.com

Another approach starts with α-acetyl-γ-butyrolactone, which undergoes chlorination, hydrolysis, and decarboxylation to form 3-chloro-3-acetylpropanol. guidechem.com This intermediate is then reacted with thioformamide, derived from formamide (B127407) and phosphorus pentasulfide, to yield 5-(2-hydroxyethyl)-4-methylthiazole. guidechem.com

Multi-Step Synthesis Protocols for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound often involves multi-step sequences. For example, 4-methylthiazole-5-carboxylic acid can be prepared and then converted to its acid chloride. researchgate.netnih.gov This acid chloride can then be catalytically hydrogenated to produce 4-methylthiazole-5-formaldehyde, a key intermediate for certain pharmaceuticals. nih.govmdpi.com

Another strategy involves building functional groups onto a pre-formed thiazole ring. For instance, N-(4-hydroxyphenyl)-N-thiazolyl-β-alanines can be used as versatile intermediates to synthesize a variety of functionalized thiazole heterosystems. elaba.ltktu.edu These intermediates can undergo reactions like hydrazinolysis, allowing for the introduction of different functional groups at various positions. elaba.ltktu.edu The reactivity of the thiazole ring itself can be exploited, such as in condensation reactions with aldehydes to form bis(thiazol-5-yl)methanes. elaba.ltresearchgate.net

Enzymatic Synthesis and Biocatalytic Transformations utilizing this compound

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high specificity and under mild conditions.

The biosynthesis of thiamine (B1217682) (Vitamin B1) provides a natural blueprint for the formation of the thiazole moiety. wikipedia.org In many organisms, the thiazole ring is derived from cysteine. wikipedia.org The degradation of thiamine can also produce 4-methyl-5-(2-hydroxyethyl)thiazole. smolecule.com

Recent research has focused on harnessing enzymes for the synthesis and modification of thiazoles:

Halogenases: Marine macroalgal brominases have been used for the enzymatic bromination of 2-aminothiazoles. acs.org The resulting brominated thiazoles can then be used in cross-coupling reactions to create a variety of derivatives. acs.org

Biocatalytic derivatization: Researchers have explored biocatalytic routes for the halogenation and subsequent C-C bond formation of 2-aminothiazole-containing compounds, including antibiotics, under mild aqueous conditions. acs.org

Chitosan-based biocatalysts: Modified chitosan (B1678972) hydrogels have been developed as eco-friendly biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation, offering high yields and mild reaction conditions. nih.govacs.orgmdpi.com

Synthetic Strategies for Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with desired properties.

Strategies for creating these analogs often involve:

Modification of the side chain: The propanol side chain can be oxidized to form a carboxylic acid or an aldehyde. For instance, 4-methylthiazole-5-ethanol can be oxidized to 4-methylthiazole-5-acetic acid, which can then be further reacted to produce 4-methylthiazole-5-formaldehyde. google.com

Substitution on the thiazole ring: The thiazole ring itself can be functionalized. For example, 2-aminothiazoles can be synthesized and then further modified at the amino group or other positions on the ring. researchgate.net The Hantzsch synthesis is often employed to create substituted thiazoles by using appropriately substituted α-haloketones and thioamides. researchgate.net

Building complex structures from thiazole intermediates: Functionalized thiazoles can serve as building blocks for more complex molecules. For example, 4-methylthiazole-5-carboxylic acid derivatives have been used to synthesize novel compounds with potential anti-cancer activity. researchgate.net Similarly, multi-step reactions starting from functionalized thiazoles have been used to create bis(thiazol-5-yl)methane derivatives. researchgate.net

Investigations into the Biological Activities and Pharmacological Potential of 4 Methylthiazole 5 Propanol

Broad-Spectrum Pharmacological Activities of Thiazole (B1198619) Derivatives

The thiazole nucleus is a prominent structure in medicinal chemistry, recognized for its role in a variety of therapeutic agents. wisdomlib.orgbohrium.com Compounds incorporating this heterocyclic ring have demonstrated a wide array of pharmacological effects, including but not limited to antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antidiabetic, and anticancer activities. wisdomlib.orgnih.gov The versatility of the thiazole scaffold allows for the development of derivatives that can interact with various biological targets, making it a privileged structure in drug discovery. rasayanjournal.co.in

Antimicrobial and Antifungal Research

Thiazole derivatives have been extensively investigated for their efficacy against a wide range of microbial pathogens, including bacteria and fungi. mdpi.comnih.gov The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents, and thiazole-containing compounds have shown considerable promise in this area. mdpi.com

The antimicrobial action of these derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, some thiazole derivatives function as DNA gyrase and topoisomerase IV inhibitors, enzymes crucial for bacterial DNA replication. ekb.eg Research has identified specific structural features that enhance antimicrobial potency. For example, the presence of electron-withdrawing groups, such as fluorine and chlorine, on the thiazole structure has been shown to increase its antibacterial and antifungal activity. tandfonline.com

Studies have demonstrated the effectiveness of certain thiazole derivatives against both Gram-positive and Gram-negative bacteria. For example, some derivatives have shown significant inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comtandfonline.comjchemrev.com Similarly, in the realm of antifungal research, thiazole derivatives have exhibited potent activity against various fungal strains, including Candida albicans and Aspergillus niger. tandfonline.comjchemrev.com The antifungal efficacy of some derivatives has been found to be comparable to that of established antifungal drugs like fluconazole. nih.govjchemrev.com

Table 1: Selected Thiazole Derivatives and their Antimicrobial Activity

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Sulfathiazole | Bacteria, Fungi | Antibacterial and antifungal properties. | jchemrev.com |

| 2-aminothiazole derivatives | Pseudomonas aeruginosa, Staphylococcus epidermidis, Candida glabrata | Significant antibacterial and antifungal potential. | jchemrev.com |

| Thiazolidinone derivatives | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Candida albicans | Antimicrobial activity. | ekb.eg |

| 2,4-disubstituted thiazole derivatives | Bacillus subtilis, Escherichia coli | In vitro antibacterial properties. | mdpi.com |

| Acylhydrazones with 1,4-phenylenebisthiazole nucleus | Candida albicans, C. parapsilosis, C. krusei | Anti-Candida activity comparable to fluconazole. | nih.gov |

Anti-inflammatory and Analgesic Studies

The anti-inflammatory and analgesic properties of thiazole derivatives have been a significant area of research. rasayanjournal.co.in Chronic inflammation is a key factor in a variety of diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. nih.gov Thiazole-containing compounds have been investigated as potential therapeutic agents to mitigate inflammatory processes and associated pain.

The mechanism underlying the anti-inflammatory effects of many thiazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key in the synthesis of prostaglandins (B1171923)—mediators of inflammation and pain. nih.govfrontiersin.org Some derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. frontiersin.org

In preclinical studies, various thiazole derivatives have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. nih.govnih.gov Furthermore, their analgesic effects have been evaluated using methods like the tail-flick test, with some compounds showing efficacy comparable to established analgesic drugs. researchgate.net The development of thiazole derivatives with dual COX/LOX inhibitory activity is a promising strategy for creating potent anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org

Table 2: Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives

| Compound/Derivative | In Vivo/In Vitro Model | Observed Effect | Reference(s) |

|---|---|---|---|

| Benzothiazole (B30560) derivatives with benzenesulphonamide and carboxamide | Carrageenan-induced rat paw edema | Significant inhibition of edema. | nih.gov |

| Thiazole/oxazole substituted benzothiazole derivatives | Albino rats | Anti-inflammatory and analgesic action. | nih.gov |

| Heterocyclic substituted thiazole derivatives | Carrageenan-induced foot paw edema, Tail-flick method | Good analgesic and anti-inflammatory activity. | researchgate.net |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, and 5-LOX enzyme assays | Potent inhibitors of COX/LOX pathways. | frontiersin.org |

| 2,4-disubstituted 1,3-thiazole derivatives | Albumin denaturation method (in vitro) | Significant anti-inflammatory activity. | rasayanjournal.co.in |

Antioxidant Properties and Oxidative Stress Modulation

Thiazole derivatives have been recognized for their antioxidant capabilities and their potential to modulate oxidative stress. globalresearchonline.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including diabetes, cancer, and neurodegenerative disorders. ekb.eg

The antioxidant activity of thiazole compounds is often evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydroxyl radical scavenging assays. tandfonline.comaip.org Studies have shown that certain thiazole derivatives can effectively scavenge these free radicals, thereby reducing oxidative damage. tandfonline.com For instance, some novel thiazole derivatives have demonstrated potent antioxidant activity, with IC50 values indicating significant scavenging potential. aip.orgresearchgate.net

The structural features of thiazole derivatives can be modified to enhance their antioxidant properties. The incorporation of phenolic fragments, for example, has been shown to yield compounds with notable antioxidant activity. mdpi.com These findings suggest that thiazole derivatives could serve as promising therapeutic agents for conditions associated with oxidative stress. ekb.eg

Table 3: Antioxidant Activity of Selected Thiazole Derivatives

| Compound/Derivative | Assay Method | Result | Reference(s) |

|---|---|---|---|

| Coumarin-indole-thiazole compounds | Comparison against ascorbic acid | Potent antioxidant capabilities. | wisdomlib.org |

| Novel thiazole derivatives | In vitro antioxidant properties screening | Some compounds showed potent antioxidant activity. | researchgate.net |

| Thiazole derivatives with phenolic fragments | DPPH radical scavenging | Effective antioxidant activity. | mdpi.com |

| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH method | IC50 value of 64.75 ppm. | aip.org |

| Thiazole derivatives (5e) | Hydroxyl radical and DPPH radical scavenging | Strong scavenging activity (73.03% and 66.13% respectively). | tandfonline.com |

Anticonvulsant and Neuroprotective Effects

The investigation into thiazole derivatives has extended to their potential applications in the central nervous system, particularly as anticonvulsant and neuroprotective agents. nih.gov Epilepsy and neurodegenerative diseases represent significant health challenges, and there is a continuous search for new therapeutic strategies.

Several studies have reported the anticonvulsant activity of various thiazole derivatives in preclinical models. nih.govresearchgate.net For instance, in the maximal electroshock seizure (MES) test, a common screening model for anticonvulsant drugs, certain benzo[d]thiazole derivatives have shown a protective effect. nih.gov The mechanism of action for their anticonvulsant effects may involve the modulation of ion channels or neurotransmitter systems. researchgate.net

Beyond anticonvulsant activity, some thiazole derivatives have also demonstrated neuroprotective properties. researchgate.netdntb.gov.ua These compounds have shown the potential to protect neurons from damage in models of mitochondrial toxicity. researchgate.net The neuroprotective effects of thiazole derivatives may be linked to their antioxidant properties and their ability to modulate cellular pathways involved in neuronal survival. researchgate.net Aromatic and heteroaromatic thiazolamine derivatives, in particular, have been noted for their anticonvulsant and neuroprotective potential. researchgate.net

Table 4: Anticonvulsant and Neuroprotective Effects of Selected Thiazole Derivatives

| Compound/Derivative | In Vivo/In Vitro Model | Observed Effect | Reference(s) |

|---|---|---|---|

| Benzo[d]thiazole derivatives | Maximal electroshock seizure (MES) test | Anticonvulsant effect. | nih.gov |

| Phenolic thiazoles | Mitochondrial toxin models | Potent in vivo neuroprotection. | researchgate.net |

| Thiopyrano[2,3-d]thiazole derivatives | Subcutaneous pentylenetetrazole test | Pronounced anticonvulsant effect. | researchgate.net |

| Tacrine-benzothiazole hybrids | Evaluation against Alzheimer's disease | Multi-targeted compounds. | nih.gov |

| Thiazole derivatives | Modulation of GluA2 AMPA receptors | Potent allosteric effects and neuroprotective potential. | dntb.gov.ua |

Antidiabetic Research and Insulin (B600854) Sensitivity Modulation

Thiazole derivatives have emerged as a significant class of compounds in the field of antidiabetic research. rjptonline.orgnih.gov Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, and there is a continuous need for new and effective therapeutic agents. rasayanjournal.co.inijpsjournal.com

A notable class of thiazole derivatives, the thiazolidinediones (TZDs) such as pioglitazone (B448) and rosiglitazone, have been used clinically to treat type 2 diabetes. rasayanjournal.co.inrjptonline.org These compounds act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, thereby improving insulin sensitivity. rasayanjournal.co.in

Recent research has focused on developing new thiazole derivatives that target other key enzymes and receptors involved in diabetes pathogenesis. rasayanjournal.co.in These include inhibitors of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, which can help to control postprandial hyperglycemia. ekb.egijpsjournal.com Some synthesized thiazole compounds have demonstrated the ability to reduce hyperglycemia, restore pancreatic insulin secretion, and exhibit antioxidant properties in diabetic models, highlighting their potential as multifaceted antidiabetic agents. ijpsjournal.com

Table 5: Antidiabetic Properties of Selected Thiazole Derivatives

| Compound/Derivative | Target/Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|

| Thiazolidinediones (e.g., Pioglitazone, Rosiglitazone) | PPAR-γ agonists | Improved insulin sensitivity. | rasayanjournal.co.inrjptonline.org |

| Imidazopyridine-based thiazole derivatives | α-glucosidase inhibition | Potential for diabetes management through carbohydrate absorption inhibition. | ijpsjournal.com |

| Xanthene-based thiazole derivatives | α-amylase and α-glycosidase inhibition | Significant enzyme inhibition. | ijpsjournal.com |

| Hydrazine thiazole derivatives | α-glucosidase inhibition | Potent contender against α-glucosidase. | ekb.eg |

| 2,4-thiazolidinedione derivatives | Inhibition of α-amylase, α-glucosidase, and aldose reductase | Enhanced glucose uptake and notable enzyme inhibition. | ijpsjournal.com |

Anticancer Potential and Antineoplastic Investigations

The anticancer potential of thiazole derivatives is a rapidly growing area of research. nih.govresearchgate.net The thiazole scaffold is present in several clinically used anticancer drugs, such as tiazofurin (B1684497) and dasatinib, highlighting its importance in oncology. globalresearchonline.netresearchgate.net

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms of action. researchgate.net These include the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation, and the disruption of tubulin polymerization, which is essential for cell division. nih.govresearchgate.net Some derivatives have also been found to induce apoptosis (programmed cell death) in cancer cells. tandfonline.comresearchgate.net

The cytotoxic activity of thiazole derivatives has been demonstrated against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HT-29), and liver (HepG2) cancer cells. tandfonline.comresearchgate.netmdpi.com For example, certain thiazole-based compounds have exhibited significant growth inhibitory effects and have been shown to induce apoptosis via the mitochondrial pathway. tandfonline.com The structural diversity of thiazole derivatives allows for the design of compounds with specific anticancer activities, making them valuable lead structures in the development of new antineoplastic agents. nih.gov

Table 6: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Benzimidazole-thiazole derivatives | Human cancer cell lines | Cytotoxic activity. | wisdomlib.org |

| Thiazole-hydrazone compounds | Various cancer cells | Induction of apoptosis. | researchgate.net |

| 4-methylthiazole (B1212942) derivatives | MCF-7 (breast), HT-29 (colon) | High cytotoxic effect and growth inhibition. | tandfonline.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (breast), HepG2 (liver) | Antiproliferative activity, cell cycle arrest, apoptosis activation. | mdpi.com |

| Thiazole-based hybrids | Various cancer cell lines | Enhanced potency through hybridization. | researchgate.net |

Mechanisms of Biological Action and Molecular Target Identification

The biological effects of thiazole derivatives are diverse, stemming from their ability to interact with various enzymes and receptors. The specific nature of these interactions is highly dependent on the substitution patterns around the core thiazole ring.

The thiazole moiety is a recognized structural component in the design of anti-inflammatory agents, particularly through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins which are involved in inflammation and pain. nih.gov While specific inhibitory studies on 4-Methylthiazole-5-propanol are not detailed in the available literature, numerous studies on other thiazole derivatives have demonstrated significant COX inhibitory activity.

For instance, a series of 2-(trimethoxyphenyl)-thiazoles were evaluated for their activity against ovine COX-1 and human recombinant COX-2. mdpi.com Several of these compounds proved to be effective inhibitors of both isoforms, with one derivative showing a COX-2 selectivity index similar to the established non-steroidal anti-inflammatory drug (NSAID), meloxicam. mdpi.com In another study, newly synthesized thiazole carboxamide derivatives were tested for COX suppression, with one compound exhibiting a potent IC₅₀ value of 0.239 μM against COX-1 and 0.191 μM against COX-2. acs.org Furthermore, some thiazole derivatives have been shown to significantly suppress the expression of COX-2 in cellular models of inflammation. nih.gov

The development of dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) pathways is considered a valuable strategy for creating safer anti-inflammatory drugs, as it can reduce the side effects associated with traditional NSAIDs. nih.gov Although specific this compound studies are absent, the established role of the thiazole scaffold in COX inhibition suggests this as a plausible area for its biological activity. nih.govnih.gov Information regarding the inhibition of xanthine (B1682287) oxidase (XO) by this specific compound or related thiazole derivatives was not found in the reviewed literature.

The potential for this compound to modulate neuronal receptors can be inferred from studies on its close structural analog, Chlormethiazole (5-(2-chloroethyl)-4-methylthiazole). Chlormethiazole is a well-established sedative, hypnotic, and anticonvulsant drug that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgpatsnap.com

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its action at the GABA-A receptor reduces neuronal excitability. patsnap.com Chlormethiazole enhances the effect of GABA at this receptor, potentiating the influx of chloride ions into neurons, which leads to hyperpolarization of the cell membrane and a subsequent sedative and anticonvulsant effect. patsnap.comnih.gov This mechanism of action is distinct from benzodiazepines, as Chlormethiazole is believed to act at or near the barbiturate/picrotoxin binding site on the GABA-A receptor complex. wikipedia.orgnih.govresearchgate.net It potentiates inhibitory responses to GABA and has been shown to protect against convulsions induced by various chemoconvulsants that block GABAergic transmission. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound could exhibit similar GABA-mimetic or modulatory activity.

Mucin 1 (MUC1) is an oncoprotein that is overexpressed in many cancers and is associated with blocking apoptosis in response to anticancer agents. nih.gov While various thiazole derivatives have demonstrated cytotoxic and antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (SiHa) cancer cells, the current scientific literature does not establish a direct link between this compound or related thiazole compounds and the MUC1 oncoprotein. nih.govnih.govresearchgate.net Studies on MUC1 inhibitors have identified agents such as the peptide GO-203, which functions by blocking MUC1-C subunit homodimerization, but these are structurally distinct from thiazole-based compounds. nih.gov

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the thiazole scaffold, extensive SAR studies have been conducted to optimize its therapeutic potential for various diseases. mdpi.comnih.govmdpi.com

Rational drug design often employs pharmacophore combination, where known active structural motifs are merged to create novel hybrid molecules with potentially enhanced activity. nih.gov This strategy has been applied to thiazole derivatives to develop new anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.govnih.gov

The biological efficacy and target selectivity of thiazole derivatives are highly sensitive to the nature and position of substituents on the thiazole ring.

For Anti-inflammatory Activity: In a series of 2-(trimethoxyphenyl)-thiazoles designed as COX inhibitors, substituents at the para-position of a phenyl ring attached to the thiazole core markedly influenced selectivity for COX-2 over COX-1. mdpi.com

For Anticonvulsant Activity: In a study of pyridazinone-thiazole hybrids, the presence of electron-withdrawing groups like chlorine, bromine, or fluorine on a phenyl ring resulted in higher seizure protection. mdpi.com

For Anticancer Activity: The cytotoxicity of thiazole-based compounds can be significantly altered by substituent changes. In one series, a derivative featuring a coumarin (B35378) moiety with specific methoxy (B1213986) and bromine substitutions demonstrated the highest potency against lung and breast cancer cell lines, with activity exceeding that of the reference drug erlotinib. nih.gov

For Antifungal Activity: SAR studies on thiazole-1,3,5-triazine derivatives revealed that the presence of di-hydrophobic fragments on the triazine ring was a key requirement for potent antifungal activity. researchgate.net

These examples underscore the critical role that specific functional groups attached to the thiazole scaffold play in determining the potency and selectivity of the final compound.

Computational methods, particularly molecular docking, are invaluable tools in rational drug design for predicting how a molecule might interact with a biological target. sciepub.comsemanticscholar.org These in silico techniques have been widely applied to thiazole derivatives to understand their binding modes and guide the synthesis of more potent compounds. nih.govbiointerfaceresearch.com

Molecular docking studies have been used to investigate the binding of thiazole derivatives to the active sites of various proteins:

COX Enzymes: Docking analyses of 2-(trimethoxyphenyl)-thiazoles within the COX-2 active site revealed that a lead compound formed crucial hydrogen bond interactions with key residues such as Arg120, Tyr355, and Ser530. Hydrophobic contacts with residues like Leu352, Val349, and Phe518 further stabilized the binding. mdpi.com Other studies have used docking to design novel thiazole derivatives, with one designed molecule showing a strong binding affinity of -9.6 Kcal/mol with the target COX enzyme. sciepub.com

GABA-A Receptors: To identify novel GABA-A receptor inhibitors, molecular docking has been used to screen libraries of plant-derived compounds and their synthetic analogues at the allosteric site of the receptor. nih.gov These studies help identify key interactions, such as hydrogen bonds with residues like Glu155 and Tyr97, and π-π stacking with Phe200, which are crucial for binding. nih.gov

The data generated from these computational studies, including binding energies and specific molecular interactions, are often presented in tabular format to compare the potential of different derivatives.

Table 1: Examples of Molecular Docking Results for Thiazole Derivatives against Biological Targets

| Thiazole Derivative Class | Biological Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Designed Thiazole Derivative (2A4) | COX Enzyme (PDB: 4M11) | -9.6 | N/A | sciepub.com |

| 2-(trimethoxyphenyl)-thiazole (A3) | COX-2 | Not Reported | Arg120, Tyr355, Ser530, Met522 | mdpi.com |

| Thiazole Carboxamide (2b) | COX-1 | Not Reported (IC₅₀ = 0.239 µM) | N/A | acs.org |

| Thiazole Carboxamide (2b) | COX-2 | Not Reported (IC₅₀ = 0.191 µM) | N/A | acs.org |

Preclinical Investigations and Translational Research Pathways for this compound Remain Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed preclinical investigations and established translational research pathways specifically for the chemical compound this compound are not documented in the available literature.

The thiazole ring, a core component of this compound, is a well-recognized scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds. researchgate.netnih.gov Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. researchgate.netresearchgate.netmdpi.com

Numerous preclinical studies have been conducted on various thiazole-containing molecules, exploring their therapeutic potential. For instance, certain thiazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents. nih.govmdpi.com Other research has focused on the antimicrobial effects of thiazole compounds against resistant bacterial strains like MRSA and VRSA. nih.gov Furthermore, the anticancer properties of novel thiazole derivatives are an active area of investigation, with studies reporting activity against various cancer cell lines. mdpi.comtandfonline.com

However, these investigations focus on other, often more complex, thiazole derivatives. The current body of scientific literature does not provide specific data from preclinical models—be it in vitro cellular assays or in vivo animal studies—for this compound itself. Consequently, there are no detailed research findings or data to populate tables regarding its specific biological activities or pharmacological potential. The exploration of this particular compound does not appear to have progressed to a stage where translational research pathways have been proposed or investigated.

Further research would be necessary to elucidate the specific biological profile of this compound and to determine if it warrants progression into preclinical and potentially translational studies.

Metabolic Fates and Biosynthetic Pathways of 4 Methylthiazole 5 Propanol

Endogenous Occurrence and Metabolite Identification

4-Methylthiazole-5-propanol, also known as 5-(2-Hydroxyethyl)-4-methylthiazole, is a naturally occurring compound found across different biological kingdoms. It has been identified as an endogenous metabolite in humans and microorganisms such as Saccharomyces cerevisiae and Escherichia coli. nih.govnih.gov Its presence is not limited to microbial and animal life; it has also been isolated from plants, including the ether-soluble alkaloids of Panax notoginseng. chemicalbook.com

The detection of this compound in various organisms points to its involvement in fundamental metabolic processes. As a derivative of the thiazole (B1198619) ring, its metabolic fate is closely linked to the synthesis and degradation of thiamine (B1217682) (Vitamin B1). The biotransformation of this compound can lead to several related metabolites. One significant urinary metabolite identified in rats is 4-Methylthiazole-5-acetic acid, which results from the oxidation of the terminal alcohol group of the propanol (B110389) side chain. nih.govgoogle.com Another potential metabolic modification is the esterification of the alcohol group, leading to compounds like 2-(4-Methyl-5-thiazolyl)ethyl propionate. hmdb.ca

Table 1: Endogenous Occurrence of this compound

| Kingdom | Organism/Domain | Specific Location/Note |

|---|---|---|

| Bacteria | Escherichia coli | Identified as a bacterial metabolite. chemicalbook.com |

| Fungi | Saccharomyces cerevisiae | Identified as a yeast metabolite. nih.gov |

| Plantae | Panax notoginseng | Isolated from ether-soluble alkaloids. chemicalbook.com |

| Animalia | Humans | Identified as a human metabolite. nih.gov |

| Animalia | Rats | Precursor to the urinary metabolite 4-Methylthiazole-5-acetic acid. nih.gov |

Role in Key Biological Pathways (e.g., Thiamine Metabolism)

The primary biological significance of this compound lies in its role within the thiamine (Vitamin B1) metabolic pathway. Thiamine is an essential vitamin composed of a pyrimidine (B1678525) ring and a thiazole ring, linked by a methylene (B1212753) bridge. nih.gov this compound represents the core structure of the thiamine thiazole moiety.

This compound functions both as a precursor in the biosynthesis of thiamine and as a degradation product. chemicalbook.comgoogle.com In eukaryotes such as Saccharomyces cerevisiae, the biosynthesis of the thiazole moiety is a complex process catalyzed by the enzyme thiazole synthase (THI4). nih.gov This pathway utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and glycine (B1666218) as substrates to construct the thiazole ring. nih.gov

Conversely, the catabolism or decomposition of thiamine can yield this compound. google.com Thiamine metabolism is tightly regulated. The active form, thiamine diphosphate (B83284) (ThDP), is synthesized from thiamine by the enzyme thiamine pyrophosphokinase (TPK). mdpi.com When in excess, ThDP is hydrolyzed back to thiamine monophosphate (ThMP) and subsequently to thiamine, a process that can lead to the release of its constituent pyrimidine and thiazole parts under certain conditions. mdpi.com Therefore, the presence of this compound can be an indicator of thiamine turnover and degradation within a biological system.

Biotransformation and Enzyme-Mediated Conversions

The chemical structure of this compound, featuring a primary alcohol on its side chain, makes it a substrate for various enzyme-mediated transformations. These conversions are central to its role in biosynthesis and its metabolic fate.

In the biosynthesis of the thiamine thiazole ring in yeast, thiazole synthase (THI4) is the key enzyme. It facilitates the intricate oxidative condensation reaction that forms the thiazole nucleus from precursors like NAD. nih.gov While this enzyme builds the core ring structure, other enzymes are responsible for modifying the side chain or degrading the molecule.

The propanol side chain is a primary site for biotransformation. Oxidation of the terminal alcohol group can occur, yielding an aldehyde (4-methyl-5-formylthiazole) and subsequently a carboxylic acid (4-methylthiazole-5-acetic acid). google.commdpi.com These oxidation steps are common metabolic pathways for primary alcohols in many organisms. Furthermore, the alcohol group can undergo esterification, a reaction catalyzed by various esterase or transferase enzymes, to form esters. researchgate.net

Table 2: Key Enzymes and Conversions Related to the Thiazole Moiety

| Enzyme | Function | Pathway |

|---|---|---|

| Thiazole synthase (THI4) | Catalyzes the formation of the thiazole moiety from NAD and glycine in eukaryotes. nih.gov | Thiamine Biosynthesis |

| Thiamine pyrophosphokinase (TPK) | Converts thiamine into its active coenzyme form, thiamine diphosphate (ThDP). mdpi.com | Thiamine Metabolism |

| Thiamine pyrophosphatase (ThDPase) | Hydrolyzes ThDP to thiamine monophosphate (ThMP). mdpi.com | Thiamine Catabolism |

| Thiamine monophosphatase (ThMPase) | Hydrolyzes ThMP to thiamine. mdpi.com | Thiamine Catabolism |

Interactions with Microbial Metabolomes (e.g., Saccharomyces cerevisiae, Escherichia coli, Gut Microbiota)

This compound is an integral component of the metabolomes of several key microorganisms, reflecting its central role in microbial thiamine metabolism.

Saccharomyces cerevisiae : As a well-studied model eukaryote, S. cerevisiae is known to synthesize thiamine de novo. This compound is a known metabolite within this yeast, as documented in the Yeast Metabolome Database (YMDB). nih.govscispace.com Its intracellular concentration is linked to the yeast's metabolic state and the regulation of the thiamine biosynthesis pathway. The expression of the THI4 gene, which codes for thiazole synthase, is tightly regulated, indicating the importance of controlling the production of the thiazole moiety. nih.gov

Escherichia coli : This bacterium is also capable of producing thiamine, and this compound is a confirmed metabolite within its metabolome, cataloged in the E. coli Metabolome Database (ECMDB). nih.govnih.govcncb.ac.cn In prokaryotes, the biosynthetic pathway for the thiazole moiety differs from that in eukaryotes but ultimately results in the same essential thiazole structure. The presence of this compound in E. coli is indicative of an active thiamine metabolic network.

Gut Microbiota : The gut microbiome plays a crucial role in the vitamin homeostasis of the host, including that of B vitamins like thiamine. Many gut bacteria can synthesize, consume, and compete for thiamine. nih.govgutmicrobiotaforhealth.com While direct measurement of this compound in the gut is not widely reported, its presence is an expected consequence of microbial thiamine synthesis and degradation. The metabolic activity of the gut microbiota can influence the availability of thiamine for the host, and the detection of thiamine degradation products like this compound in feces or urine could serve as a biomarker for these microbial activities. nih.gov The complex interactions between drugs, host, and microbiota can alter the composition and metabolic output of these microbes, thereby affecting the pool of B vitamins and their derivatives. nih.gov

Advanced Analytical Techniques for 4 Methylthiazole 5 Propanol in Complex Matrices

Chromatographic Separations for Compound Identification and Quantification

Chromatography is a cornerstone for the analysis of 4-Methylthiazole-5-propanol, providing the necessary separation from matrix components before detection. Coupling chromatographic techniques with mass spectrometry delivers a powerful tool for both qualitative and quantitative analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly effective technique for the analysis of moderately polar and non-volatile compounds like this compound. LC-MS offers high sensitivity and selectivity, making it suitable for trace-level detection in complex samples.

Research applications have demonstrated the use of Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry for the analysis of this compound. In these applications, the compound is first separated on a reverse-phase column, such as a C18 column. The mobile phase typically consists of a gradient of water and an organic solvent, like acetonitrile, often with a modifier such as formic acid to improve ionization efficiency.

Following chromatographic separation, the analyte is ionized, commonly using positive mode electrospray ionization (ESI), which generates the protonated molecule [M+H]+. High-resolution mass spectrometers, like QTOF, allow for the determination of the exact mass of the precursor ion, confirming the elemental composition. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is fragmented to produce a characteristic pattern of product ions.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | LC-ESI-QTOF | nih.gov |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% Formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid | nih.gov |

| Ionization Mode | Positive ESI | nih.gov |

| Precursor Ion (m/z) | 144.0478 ([M+H]+) | nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. Given its propanol (B110389) side chain, this compound possesses sufficient volatility for GC analysis, potentially after derivatization to enhance thermal stability and chromatographic performance, although direct analysis is also feasible.

In a typical GC-MS approach, the sample is injected into a heated inlet, where the compound is vaporized and transferred onto a capillary column by a carrier gas, usually helium. The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. A common choice for this type of analysis would be a mid-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase. The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

The mass spectrometer then ionizes the eluted molecules, typically through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical "fingerprint" for identification. GC-MS is widely used for the analysis of volatile sulfur compounds in various matrices. nih.govmdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) or similar | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Splitless | nih.gov |

| Inlet Temperature | ~250 °C | nih.gov |

| Oven Program | Initial temperature ~40-60°C, ramped to ~250-300°C | nih.govmdpi.com |

| Ionization Mode | Electron Ionization (EI, 70 eV) | General Practice |

| Mass Analyzer | Quadrupole or Ion Trap | General Practice |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. These methods provide detailed information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms in the molecule. Theoretical studies have been conducted to simulate and compare the NMR spectra of 4-Methyl-5-thiazoleethanol. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would include a broad O-H stretch from the alcohol group, C-H stretches from the alkyl and aromatic parts, and C=N and C-S stretches associated with the thiazole ring. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring contains a chromophore that absorbs UV radiation. The absorption maximum (λmax) can be influenced by the solvent and substituents on the ring. mdpi.com

Mass Spectrometry (MS) : Beyond its use as a detector for chromatography, high-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. techbriefs.com

Sample Preparation and Extraction Methodologies for Biological and Environmental Samples

Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis. The choice of method depends on the matrix and the physicochemical properties of this compound.

For aqueous environmental samples, Solid-Phase Extraction (SPE) is a highly effective technique for extracting polar organic compounds. nasa.govsae.org A sorbent material, such as a styrene-divinylbenzene resin, can be used to adsorb the analyte from the water sample. acs.org The interfering salts and highly polar matrix components are washed away, and the this compound is then eluted with a suitable organic solvent. This approach serves to both clean up the sample and concentrate the analyte, thereby improving detection limits. nasa.govsae.org

For biological samples like plasma or urine, which have high protein content, an initial protein precipitation step is often required. This is typically followed by liquid-liquid extraction (LLE) or SPE for further cleanup.

For the analysis of volatile compounds in complex matrices like food or environmental samples, Headspace Solid-Phase Microextraction (HS-SPME) is a valuable solvent-free technique. nih.govmdpi.com In HS-SPME, a coated fiber is exposed to the headspace above the sample, where volatile and semi-volatile compounds partition onto the fiber. The fiber is then directly desorbed into the GC inlet for analysis. Optimizing parameters such as extraction time, temperature, and salt addition can significantly improve the sensitivity for volatile sulfur compounds. mdpi.com

Emerging Analytical Approaches (e.g., Capillary Electrophoresis, Paper Spray MS)

Research continues to drive the development of faster and more efficient analytical methods.

Capillary Electrophoresis (CE) : CE is a high-resolution separation technique that uses an electric field to separate ions in a narrow capillary. mdpi.com It is a viable alternative to LC and GC, offering high efficiency and low consumption of samples and reagents. CE has been successfully applied to the analysis of various sulfur-containing compounds. nasa.gov

Paper Spray Mass Spectrometry (PS-MS) : PS-MS is a type of ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. A small volume of the sample is applied to a triangular piece of paper, a solvent is added, and a high voltage is applied to generate ions that are then analyzed by the mass spectrometer. This technique has been used for the direct analysis of related compounds in food samples and shows promise for high-throughput screening applications.

Role of 4 Methylthiazole 5 Propanol in Chemosensory and Food Science Research

Contribution to Aroma and Flavor Profiles

The organoleptic properties of 4-Methylthiazole-5-propanol are multifaceted, often described as having a meaty, brothy, or savory character. fragranceconservatory.comsigmaaldrich.com This is complemented by nutty and bready undertones, with some evaluators noting milky or creamy secondary scents. fragranceconservatory.com This unique combination of sensory notes makes it a key component in the characteristic flavor of many thermally processed foods. Its aroma is considered powerful, and it is typically used in trace amounts to add depth and realism to flavor formulations, particularly for nutty, gourmand, and tropical fruit profiles. tdl.org

The presence of this compound has been identified in a range of food matrices. It is a natural constituent of products such as roasted peanuts, cocoa, and certain alcoholic beverages like cognac and whiskey. nih.gov Its formation during the cooking of meat contributes to the savory and grilled flavor notes. nih.gov The table below summarizes the principal aroma descriptors and natural occurrences of this compound.

| Sensory Descriptors | Food and Beverage Occurrences |

| Meaty, Brothy fragranceconservatory.comsigmaaldrich.com | Grilled Meats nih.gov |

| Nutty, Bready fragranceconservatory.comsigmaaldrich.com | Roasted Peanuts nih.gov |

| Sweet, Creamy nih.gov | Cocoa and Cocoa Products nih.govfragranceconservatory.com |

| Sulfurous peerj.com | Beer fragranceconservatory.com |

| Herbaceous nih.gov | Whiskey, Cognac nih.govfragranceconservatory.com |

| Fatty peerj.com | Nuts and Cereals peerj.com |

Formation Mechanisms in Thermal Processes and Food Matrices (e.g., Maillard Reaction)

The formation of this compound in food is primarily the result of complex chemical transformations that occur during thermal processing. The most significant of these is the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures. plantprotection.plmdpi.com This reaction is responsible for the development of characteristic colors, aromas, and flavors in a vast array of cooked foods, including baked bread, roasted coffee, and grilled meat.

Thiazoles and their derivatives are well-documented products of the Maillard reaction, particularly when sulfur-containing compounds are present. plantprotection.pl The formation pathway generally involves several key stages:

Condensation: A reducing sugar (like glucose) reacts with an amino acid. mdpi.com

Rearrangement: The initial product undergoes rearrangements (e.g., Amadori or Heyns rearrangements) to form key intermediates. mdpi.com

Degradation and Reaction: These intermediates degrade into highly reactive molecules, including dicarbonyl compounds (like methylglyoxal) and aldehydes. nist.gov These reactive species then interact with hydrogen sulfide (B99878) (H₂S), which is typically liberated from the thermal degradation of sulfur-containing amino acids such as cysteine. The reaction between these intermediates is crucial for the formation of the thiazole (B1198619) ring structure.

A particularly important precursor for this compound is thiamine (B1217682) (Vitamin B1). nih.gov Thiamine contains a pre-formed thiazole ring. During heating, thiamine can degrade, breaking down to yield the 4-methyl-5-thiazole moiety, which then serves as a direct building block for the final compound. frontiersin.org This degradation pathway is a significant contributor to the presence of this compound in many cooked foods, especially those rich in thiamine, such as meats and whole grains.

Chemoreception and Olfactory System Studies (e.g., Insect Olfaction)

The study of how chemical compounds are detected by living organisms is known as chemoreception. In insects, this process is primarily mediated by a sophisticated olfactory system that relies on specialized odorant receptors (ORs) located in olfactory sensory neurons, which are often housed in the antennae. frontiersin.orgnih.gov These receptors are ligand-gated ion channels that respond to specific volatile molecules, triggering a neural signal that the insect brain interprets as a particular scent. tdl.orgfrontiersin.org This system is vital for critical behaviors such as locating food, finding mates, and avoiding predators. slu.se

While direct research on the specific interaction between this compound and insect olfactory receptors is limited, significant findings on a structurally related compound, 4-methyl-5-vinylthiazole (B145775) , highlight the importance of this class of molecules as semiochemicals (behavior-modifying chemicals) in insect communication. Research has demonstrated that 4-methyl-5-vinylthiazole is a powerful floral attractant for scarab beetle pollinators of the genus Cyclocephala. nih.gov This compound was identified as a prominent volatile in the scents of flowers from evolutionarily distant plant families (Annonaceae and Araceae), indicating its crucial role in this specialized pollination mutualism. nih.gov

Future Research Directions and Unexplored Avenues for 4 Methylthiazole 5 Propanol

Development of Novel Therapeutic Agents and Drug Candidates

The thiazole (B1198619) ring is a prominent scaffold in a number of clinically approved drugs, including the anticancer agents dasatinib and dabrafenib, showcasing the therapeutic potential of this heterocyclic motif. mdpi.com Future research on 4-Methylthiazole-5-propanol could strategically focus on leveraging its structure to develop novel therapeutic agents.

Derivatives of 4-methylthiazole (B1212942) have shown promise in various therapeutic areas. For instance, novel 4-methylthiazole-5-carboxylic acid derivatives have been synthesized and investigated as potential anti-cancer agents. researchgate.net Similarly, other research has explored new methylthiazole-based thiazolidinone derivatives for their antimicrobial and anti-inflammatory properties. mdpi.comnih.gov These studies provide a strong rationale for exploring the therapeutic potential of this compound and its derivatives.

Future research could involve the synthesis of a library of compounds derived from this compound and screening them for various biological activities. Key areas of investigation could include:

Anticancer Activity: Given that other thiazole derivatives have demonstrated efficacy against cancer cell lines, new analogues of this compound could be designed and tested against a panel of human cancer cell lines such as HCT-116, HepG2, and HT-29. nih.gov

Antimicrobial Properties: With the rise of antimicrobial resistance, there is a pressing need for new antimicrobial agents. mersin.edu.tr Derivatives of this compound could be evaluated for their efficacy against a range of pathogenic bacteria and fungi. mersin.edu.tr

Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of this compound derivatives could be investigated using in vitro and in vivo models of inflammation. nih.gov

Cardiovascular and Metabolic Diseases: Some thiazole-containing compounds have shown potential in managing cardiovascular and metabolic disorders. For example, a novel thiazole compound, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to ameliorate insulin (B600854) sensitivity and hyperlipidemia in diabetic rats. nih.gov This suggests that derivatives of this compound could be explored for similar activities.

Advanced Material Science Applications

The unique chemical properties of the thiazole ring make it an attractive component for the development of advanced materials. Research into the incorporation of thiazole-containing molecules into polymers has opened up new avenues for material science applications.

A notable example is the use of 2-(4-methylthiazol-5-yl)ethanol azide, a compound structurally similar to this compound, in polymer chemistry. ucm.es This molecule has been successfully incorporated into polymers via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. ucm.es The resulting polymers, containing thiazole and triazole moieties, can be further modified through N-alkylation reactions to create cationic polymers with potential applications in various fields. ucm.es

Future research in this area could explore:

Development of Novel Polymers: this compound could be chemically modified to create monomers suitable for polymerization. These monomers could then be used to synthesize novel homopolymers and copolymers with unique thermal, mechanical, and electronic properties.

Functional Materials: The incorporation of the thiazole moiety from this compound into polymers could impart specific functionalities. For instance, these materials could be investigated for their potential as:

Conductive Polymers: The aromatic nature of the thiazole ring could contribute to the electrical conductivity of the resulting polymers.

Biocompatible Materials: Thiazole-containing polymers could be designed for biomedical applications, such as drug delivery systems or tissue engineering scaffolds.

Sensors: The ability of the thiazole ring to coordinate with metal ions could be exploited to develop chemical sensors.

Environmental and Ecological Significance

Understanding the environmental fate and ecological impact of this compound is crucial, especially if it is to be produced and used on a larger scale. Currently, there is limited specific data on the environmental and ecological significance of this particular compound. However, general safety data for 4-Methyl-5-Thiazole Ethanol suggests it is not regarded as dangerous for the environment, though large or frequent spills may have hazardous effects. synerzine.com

Future research should focus on a comprehensive assessment of the environmental profile of this compound, including:

Biodegradability: Studies to determine the rate and extent of biodegradation of this compound in various environmental compartments (soil, water) are needed.

Toxicity to Aquatic Organisms: The acute and chronic toxicity of the compound to representative aquatic organisms, such as algae, daphnids, and fish, should be evaluated.

Bioaccumulation Potential: Research is needed to determine if this compound has the potential to accumulate in the tissues of living organisms.

Integration of Omics Technologies for Comprehensive Biological Understanding

Omics technologies, such as genomics, proteomics, and metabolomics, offer powerful tools for elucidating the mechanisms of action of bioactive compounds and for identifying potential biomarkers of efficacy and toxicity. While no specific omics studies on this compound have been published, the application of these technologies represents a significant unexplored avenue.

For instance, metabolomic studies have been used to understand the systemic effects of drugs like propranolol, revealing profound modulations of metabolic pathways. nih.gov A similar approach could be applied to this compound and its derivatives to:

Identify Molecular Targets: Proteomics-based approaches can help identify the specific proteins and cellular pathways that interact with this compound, providing insights into its mechanism of action.

Elucidate Metabolic Fate: Metabolomics can be used to track the metabolism of this compound in biological systems, identifying its major metabolites and degradation pathways. nih.gov

Discover Biomarkers: By analyzing changes in the proteome or metabolome of cells or organisms exposed to this compound, potential biomarkers of its biological effects can be identified.

Addressing Synthetic and Analytical Challenges in Large-Scale Production and Detection

The successful translation of any potential applications of this compound will depend on the development of efficient and scalable synthetic routes and sensitive analytical methods for its detection.

Synthetic Challenges:

While various methods exist for the synthesis of the thiazole ring and its derivatives, challenges remain in developing cost-effective and environmentally friendly processes for large-scale production. mdpi.com Research in this area could focus on:

Optimization of Existing Routes: Existing synthetic methods for related compounds, such as the condensation reaction between thioformamide and bromoacetopropanol to produce Sulfurol, could be adapted and optimized for the synthesis of this compound. scentree.co

Development of Green Synthesis Methods: The development of catalytic and solvent-free synthetic methods would reduce the environmental impact of production. For example, an eco-friendly preparation of 4-methyl-5-formyl-thiazole has been reported using a Pd/BaSO4 catalyzed hydrogenation, which is more suitable for industrial production than previous methods. mdpi.com

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, efficiency, and scalability for the synthesis of this compound.

Analytical Challenges:

Sensitive and selective analytical methods are required for the quantification of this compound in various matrices, including biological fluids, environmental samples, and industrial process streams. The analysis of similar compounds, such as 4(5)-methylimidazole, can be challenging due to their high polarity and lack of strong chromophores. mdpi.com

Future research in analytical method development could explore:

Q & A

Q. Industrial Synthesis :

- Uses ether-soluble alkaloidal fractions from Panax ginseng for high-purity production, leveraging natural precursors .

Q. Critical Conditions :

- Temperature : Room temperature for alkylation vs. heated reflux for esterification.

- Purification : Recrystallization from acetic acid (lab) or solvent partitioning (industrial) to isolate pure product .

Basic: How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Physical Properties :

- Analytical Techniques :

- HPLC : Use Purospher® STAR columns for regulated analysis (common for thiazole derivatives) .

- Recrystallization Validation : Compare melting points post-purification to literature values (e.g., 57.5–59°C for related thiazoles) .

Basic: What are the key stability and handling considerations for this compound?

Methodological Answer:

- Storage : Classified under UN 3334; store in airtight containers at ≤25°C, away from light and moisture .

- Decomposition Risks : Avoid prolonged exposure to acidic/alkaline conditions, which may hydrolyze the thiazole ring .

Advanced: How do reaction mechanisms differ between synthetic routes, and what factors influence side-product formation?

Methodological Answer:

- Alkylation Mechanism : Proceeds via nucleophilic substitution (iodoethanol as alkylating agent). Side products (e.g., di-alkylated derivatives) arise from excess iodoethanol .

- Esterification Mechanism : Acid-catalyzed nucleophilic acyl substitution. Side products include unreacted acyl chloride or dimerization byproducts if temperature control is inadequate .

- Industrial vs. Lab-Scale : Natural extraction minimizes side products but introduces plant-derived impurities (e.g., alkaloids), requiring rigorous solvent partitioning .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

- Lab-Scale Optimization :

- Time : Extend reflux duration (e.g., 3–5 hours for related thiazole syntheses) to enhance conversion .

- Catalyst Screening : Test bases (e.g., KOtBu) or phase-transfer catalysts for alkylation efficiency .

- Industrial Considerations :

- Batch vs. Continuous Flow : Continuous extraction from Panax ginseng improves throughput and purity .

Advanced: How should researchers address contradictions in reported physical properties (e.g., boiling points)?

Methodological Answer:

- Source Analysis : Cross-reference peer-reviewed journals (e.g., Bioorganic Chemistry) over vendor catalogs. For example, NIST-standardized data (bp 135°C at 7 mmHg) is more reliable than non-validated sources .

- Purity Impact : Discrepancies may arise from residual solvents (e.g., acetic acid) altering observed bp. Validate purity via HPLC before measurements .

Advanced: What strategies mitigate instability during long-term storage or experimental use?

Methodological Answer:

- Inert Atmospheres : Store under nitrogen/argon to prevent oxidation of the hydroxyl group .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–0.5% w/w to inhibit radical-mediated degradation .

- Usage Protocols : Pre-dry glassware and solvents (e.g., molecular sieves for ethanol) to avoid hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。